molecular formula C17H20N2O6 B554323 Z-Val-OSu CAS No. 3496-11-5

Z-Val-OSu

Cat. No.: B554323
CAS No.: 3496-11-5
M. Wt: 348.3 g/mol
InChI Key: MFAOBGXYLNLLJE-UHFFFAOYSA-N
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Description

Z-Val-OSu (N-Benzyloxycarbonyl-L-valine succinimide ester) is a protected amino acid derivative widely used in peptide synthesis as an activated ester. Its CAS number is 3496-11-5 . The compound features a benzyloxycarbonyl (Z) protecting group on the amino terminus and a succinimide ester (OSu) on the carboxyl group, enhancing its reactivity in coupling reactions. This compound facilitates efficient peptide bond formation without requiring additional activating agents, making it a staple in solid-phase and solution-phase peptide synthesis protocols.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAOBGXYLNLLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3496-11-5
Record name N-Benzyloxycarbonyl-L-valine N-hydroxysuccinimide ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003496115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC322480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Val-OSu is synthesized from L-Valine through a series of chemical reactions. The process typically involves the protection of the amino group of L-Valine with a benzyloxycarbonyl (Z) group, followed by the activation of the carboxyl group with N-hydroxysuccinimide (OSu). The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with strict control over reaction parameters such as temperature, pH, and solvent composition. The final product is typically obtained as a white to off-white powder, which is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Z-Val-OSu undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are typically peptides or modified amino acids, depending on the specific nucleophile used .

Scientific Research Applications

Z-Val-OSu has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Val-OSu involves the activation of the carboxyl group of valine, making it more reactive towards nucleophiles. The succinimidyl ester group facilitates the formation of stable amide bonds with amines, which is crucial in peptide synthesis. The molecular targets and pathways involved include the formation of peptide bonds and the modification of protein structures .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound CAS Number Molecular Weight (g/mol) Price (USD/g) Reactivity Key Applications
This compound 3496-11-5 ~352.3 (estimated)* 5.20 (5g) High Peptide synthesis, mild conditions
Z-Val-OH 1149-26-4 251.3 0.56 Low Intermediate for derivatization
Z-D-Val-OH 1685-33-2 251.3 3.00 Low D-peptide synthesis
Z-Val-OEt - 279.3 2.56 Moderate Esterification reactions
Z-Val-ONP 10512-93-3 - - Very High Fast couplings, unstable
Z-Ser(tBu)-OSu 1676-75-1 295.3 8.00 High Serine-containing peptides

*Estimated based on Z-Val-OH (251.3 g/mol) + succinimide moiety (~101 g/mol).

Biological Activity

Z-Val-OSu, or N-alpha-Benzyloxycarbonyl-L-valine succinimidyl ester, is a derivative of the amino acid L-valine, primarily utilized in peptide synthesis. It serves as a crucial building block in solid-phase peptide synthesis (SPPS), where its protective and reactive groups facilitate the formation of peptide bonds. While this compound itself does not exhibit direct biological activity, it plays a significant role in various biochemical applications and studies.

This compound's mechanism centers around its reactive succinimidyl ester group, which activates the carboxyl group of valine, enhancing its reactivity towards nucleophiles. This property is essential for forming stable amide bonds with amines during peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group from premature reactions, ensuring specificity during synthesis.

Applications in Biological Research

  • Peptide Synthesis : this compound is widely used as a reagent in SPPS, allowing for the construction of peptides that can mimic natural substrates or inhibitors. This capability is crucial for studying protein interactions and enzyme mechanisms.
  • Enzyme Activity Assays : The compound aids in evaluating enzyme functions by providing modified peptides that can act as substrates or inhibitors, thus facilitating the exploration of biochemical pathways.
  • Protein-Protein Interaction Studies : By allowing the synthesis of specific peptide sequences, this compound contributes to understanding how proteins interact within various biological systems.
  • Therapeutic Development : In drug development, this compound is utilized to create peptide-based therapeutics and diagnostic agents, highlighting its relevance in medicinal chemistry.

Influence on Biological Pathways

Although this compound does not directly impact biological processes, its parent amino acid, valine, is known to play roles in protein synthesis and energy production in muscle cells. This indirect influence may be significant in studies focusing on branched-chain amino acids and their effects on metabolic pathways.

Case Study 1: Peptide Therapeutics Development

A study demonstrated the use of this compound in synthesizing a peptide that acts as an inhibitor for a specific enzyme involved in cancer progression. The synthesized peptide showed promising results in vitro, indicating potential therapeutic applications.

Case Study 2: Protein Interaction Analysis

Research involving this compound highlighted its role in creating peptides that were used to probe protein-protein interactions within signaling pathways related to inflammation. The findings emphasized how tailored peptides could elucidate complex biological mechanisms.

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings
Peptide SynthesisUsed as a building block for constructing peptidesEssential for creating specific sequences
Enzyme Activity AssaysModified peptides serve as substrates or inhibitorsFacilitated understanding of enzyme mechanisms
Protein-Protein InteractionsEnables synthesis of peptides to study interactionsRevealed insights into signaling pathways
Therapeutic DevelopmentUtilized in creating peptide-based drugs and diagnosticsShowed potential for treating specific diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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